

# "head-to-head comparison of MMAI and MEAI"

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## Compound of Interest

Compound Name:	MMAI
CAS No.:	136468-19-4
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A Head-to-Head Comparison of **MMAI** and MEAI for Researchers and Drug Development Professionals

In the landscape of novel psychoactive compounds and potential therapeutics, the aminoindane family has garnered significant interest for its unique pharmacological profiles. This guide provides a detailed head-to-head comparison of two notable members of this class: 5-Methoxy-6-methyl-2-aminoindane (**MMAI**) and 5-methoxy-2-aminoindane (MEAI). Both are analogues of 3,4-methylenedioxymethamphetamine (MDMA) and are recognized as selective serotonin-releasing agents (SSRAs), yet they exhibit distinct properties relevant to their potential applications in research and medicine.

## Chemical and Pharmacological Profile

**MMAI** and MEAI share a core 2-aminoindane structure but differ in their substitution on the aromatic ring. **MMAI** possesses both a methoxy and a methyl group, whereas MEAI has only a methoxy group. This structural difference translates into variations in their pharmacological activity.

Feature	MMAI (5-Methoxy-6-methyl-2-aminoindane)	MEAI (5-methoxy-2-aminoindane)
Chemical Formula	C <sub>11</sub> H <sub>15</sub> NO	C <sub>10</sub> H <sub>13</sub> NO
Molar Mass	177.247 g·mol <sup>-1</sup>	163.220 g·mol <sup>-1</sup>
Primary Mechanism	Selective Serotonin Releasing Agent (SSRA)[1]	Selective Serotonin Releasing Agent (SSRA)
Developmental Status	Investigated as a potential novel antidepressant; sold as a research chemical[1]	Under preclinical development for alcoholism, cocaine use disorder, and obesity (as CMND-100)

## Quantitative Comparison of Monoamine Release

The defining characteristic of both **MMAI** and MEAI is their high selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) and norepinephrine transporter (NET). This selectivity is believed to contribute to their entactogenic effects with potentially reduced stimulant properties and neurotoxicity compared to less selective agents like MDMA.

The following table summarizes the in vitro potency of **MMAI** and MEAI in inducing the release of serotonin, norepinephrine, and dopamine. The EC<sub>50</sub> value represents the half-maximal effective concentration, with lower values indicating greater potency.

Compound	Serotonin (SERT) Release EC <sub>50</sub> (nM)	Norepinephrine (NET) Release EC <sub>50</sub> (nM)	Dopamine (DAT) Release EC <sub>50</sub> (nM)
MMAI	31	3,101	>10,000
MEAI	134	861	2,646

Data sourced from in vitro studies on rat brain synaptosomes.[1]

As the data indicates, **MMAI** is a more potent serotonin releaser than MEAI and exhibits exceptionally high selectivity, with over 100-fold preference for SERT over DAT.[1] MEAI is also

a selective serotonin releaser, albeit with lower potency and selectivity compared to **MMAI**.<sup>[2]</sup>

## Experimental Protocols

### In Vitro Monoamine Release Assay

The quantitative data presented above is typically generated using an in vitro monoamine release assay with rat brain synaptosomes. The following is a generalized protocol for such an experiment:

- **Synaptosome Preparation:** Brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and hypothalamus for norepinephrine) is dissected from rats. The tissue is homogenized in a sucrose solution and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters.
- **Radiolabeling:** Synaptosomes are incubated with a solution containing a radiolabeled monoamine (<sup>3</sup>H)dopamine, <sup>3</sup>H]serotonin, or <sup>3</sup>H]norepinephrine) to allow for uptake via the respective transporters.
- **Drug Incubation:** The radiolabeled synaptosomes are then exposed to various concentrations of the test compounds (**MMAI** or MEAI).
- **Measurement of Release:** The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that produces 50% of the maximum releasing effect (EC<sub>50</sub>) is calculated.

### Behavioral Studies in Rodents

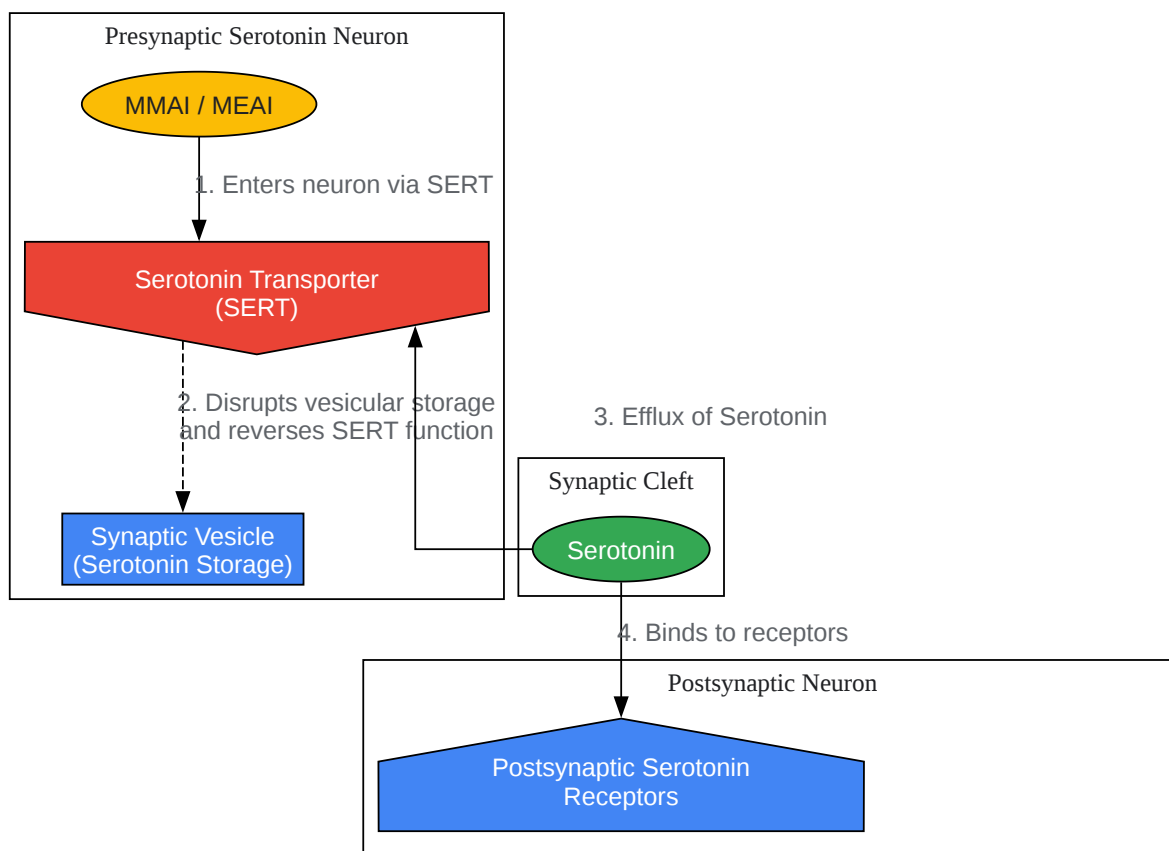
Behavioral studies in animal models are crucial for characterizing the in vivo effects of these compounds.

- **Drug Discrimination Studies:** Rats are trained to recognize the subjective effects of a specific drug (e.g., **MMAI**) versus a saline injection.<sup>[3]</sup> They are then tested with other compounds (like MEAI or MDMA) to see if they produce similar subjective effects, which would be indicated by the rat responding as if it had received the training drug.<sup>[3]</sup>

- **Observational Studies:** Rodents are administered the compound and observed for specific behaviors. For instance, **MMAI** has been shown to induce a behavioral syndrome in rats that includes hypokinesia, a flat body posture, and Straub tail, which is characteristic of serotonin receptor activation.[3][4]

## Signaling Pathways and Mechanism of Action

The primary mechanism of action for both **MMAI** and **MEAI** is the induction of serotonin release from presynaptic neurons. This process is mediated by their interaction with the serotonin transporter (SERT).



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Caption: Simplified workflow of **MMAI** and MEAI inducing serotonin release.

## Therapeutic Potential and Neurotoxicity

**MMAI:** Due to its high selectivity for serotonin release, **MMAI** has been investigated as a potential antidepressant with a faster onset of action than traditional SSRIs.[1] However, there are conflicting reports regarding its neurotoxicity. While some studies suggest it is less

neurotoxic than MDMA, others have found that high doses or co-administration with a dopamine-releasing agent can cause significant serotonergic neurotoxicity.[1]

MEAI: MEAI is actively being developed under the code name CMND-100 for the treatment of alcoholism, cocaine use disorder, metabolic syndrome, and obesity.[1] Preclinical studies in mice have shown promising results in reducing alcohol and cocaine consumption. It is reported to produce mild euphoric and alcohol-like effects in recreational users.[5]

## Summary and Future Directions

**MMAI** and MEAI represent two distinct avenues of research within the aminoindane class. **MMAI**, with its high potency and selectivity, offers a valuable tool for basic neuroscience research into the serotonin system and holds potential, with further investigation into its safety profile, as a novel antidepressant. MEAI, on the other hand, is on a more direct path to clinical application, with ongoing preclinical development for addiction and metabolic disorders.

For researchers and drug development professionals, the choice between these compounds depends on the specific research question or therapeutic target. **MMAI** may be more suited for studies requiring a highly selective serotonin-releasing tool, while MEAI's current developmental trajectory makes it a compound of interest for those in the fields of addiction and metabolic disease. Further research, particularly clinical trials for MEAI and more definitive neurotoxicity studies for **MMAI**, will be crucial in determining their ultimate roles in medicine and science.

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## References

- 1. [MMAI - Wikipedia \[en.wikipedia.org\]](#)
- 2. [2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and  \$\alpha\$ 2-Adrenergic Receptors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [3. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. medchemexpress.com \[medchemexpress.com\]](#)
- [5. NM-2-AI - Wikipedia \[en.wikipedia.org\]](#)
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